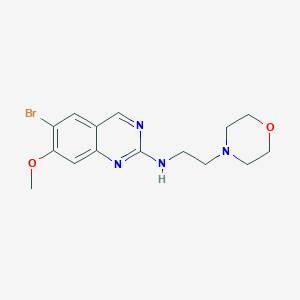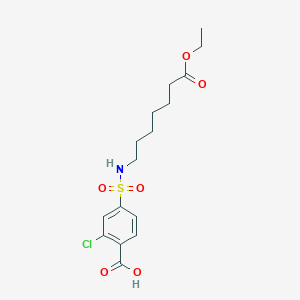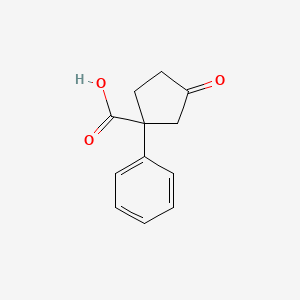
3-(Propane-2-sulfonyl)prop-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propane-2-sulfonyl)prop-1-yne is an organic compound characterized by the presence of a sulfonyl group attached to a prop-1-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propane-2-sulfonyl)prop-1-yne typically involves the reaction of propane-2-sulfonyl chloride with prop-1-yne in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propane-2-sulfonyl)prop-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Propane-2-sulfonyl)prop-1-yne has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Propane-2-sulfonyl)prop-1-yne involves its interaction with molecular targets through its sulfonyl and alkyne groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity . The pathways involved include oxidative cyclometallation and reductive elimination .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Prop-2-yne-1-sulfonyl)prop-1-yne
- 1,3-Propane sultone
- Prop-1-ene-1,3-sultone
Uniqueness
3-(Propane-2-sulfonyl)prop-1-yne is unique due to its specific combination of a sulfonyl group and an alkyne moiety, which imparts distinct reactivity and potential for diverse applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H10O2S |
|---|---|
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
2-prop-2-ynylsulfonylpropane |
InChI |
InChI=1S/C6H10O2S/c1-4-5-9(7,8)6(2)3/h1,6H,5H2,2-3H3 |
Clé InChI |
ZSCWRZMIGXTAKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate](/img/structure/B13886665.png)








![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)


![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)
